

Allylmalonic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allylmalonic acid**

Cat. No.: **B1215979**

[Get Quote](#)

An In-depth Technical Guide to **Allylmalonic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **allylmalonic acid**, a valuable building block in organic synthesis and various research applications.

Core Compound Information

Allylmalonic acid, also known as 2-propenylpropanedioic acid, is a dicarboxylic acid featuring an allyl group substituent.^{[1][2]} Its chemical properties make it a versatile reagent in chemical synthesis.

Physicochemical Properties

The key quantitative data for **allylmalonic acid** are summarized in the table below.

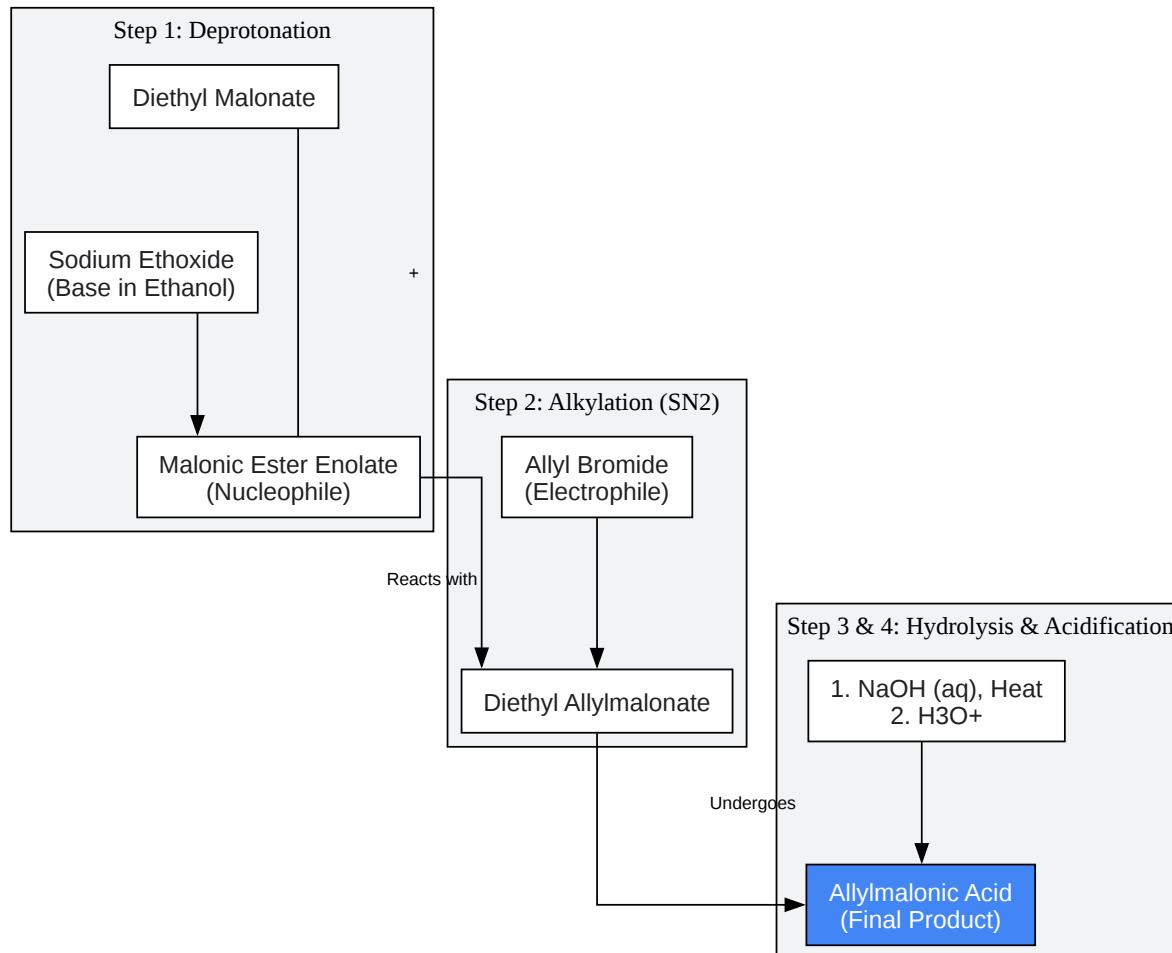
Parameter	Value	References
Molecular Formula	C ₆ H ₈ O ₄	[1] [2] [3] [4] [5]
Molecular Weight	144.13 g/mol	[1] [3] [4] [5]
Melting Point	102-105 °C	[1] [3]
CAS Number	2583-25-7	[2] [3] [4]
InChI Key	ZDZVKPXKLLLOOA-UHFFFAOYSA-N	[3]
Canonical SMILES	C=CCC(C(=O)O)C(=O)O	[1]

Synthesis of Allylmalonic Acid

The synthesis of **allylmalonic acid** is typically achieved through the malonic ester synthesis, a versatile and widely used method for preparing substituted carboxylic acids.[\[6\]](#)[\[7\]](#) This process involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines the general steps to synthesize **allylmalonic acid** from diethyl malonate.


Materials:

- Diethyl malonate
- Sodium ethoxide (NaOEt)
- Anhydrous ethanol
- Allyl bromide (or other allyl halide)
- Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

Methodology:

- Deprotonation: Diethyl malonate is deprotonated with a strong base, typically sodium ethoxide in anhydrous ethanol. The α -hydrogens of the methylene group in diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for the formation of a stable enolate ion.
- Alkylation: The resulting nucleophilic enolate is then alkylated by adding an allyl halide, such as allyl bromide. The enolate attacks the allyl bromide in a nucleophilic substitution reaction (S_N2) to form diethyl allylmalonate.
- Saponification (Ester Hydrolysis): The diethyl allylmalonate is subsequently hydrolyzed to the dicarboxylate salt. This is achieved by heating the ester with a strong base like sodium hydroxide, which cleaves the ester linkages to form sodium allylmalonate and ethanol.
- Acidification and Decarboxylation: The reaction mixture is then acidified with a strong acid, such as hydrochloric acid. This protonates the dicarboxylate to form **allylmalonic acid**. Upon gentle heating, the **allylmalonic acid**, which is a β -keto acid derivative, readily undergoes decarboxylation (loss of CO_2) to yield the final product, although in this specific case, the dicarboxylic acid itself is the desired product and harsh heating that would cause decarboxylation to 4-pentenoic acid is avoided. The dicarboxylic acid is then isolated.

The logical workflow for this synthesis is illustrated in the diagram below.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **allylmalonic acid** via malonic ester synthesis.

Applications in Research and Development

Allylmalonic acid serves as a useful research chemical and building block.^[1] Its applications include its use as a bivalent linker in the synthesis of complex molecules. For instance, it has been used to construct biantennary saccharide derivatives for glycoconjugates, which are employed to study immune responses.^[8] Additionally, it has been used for the surface functionalization of nanoparticles, such as grafting onto nanosized calcium oxide to improve the crosslinking efficiency in polymer composites.^[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 2. chembk.com [chembk.com]
- 3. 烯丙基丙二酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Allylmalonic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1215979#allylmalonic-acid-molecular-weight-and-formula\]](https://www.benchchem.com/product/b1215979#allylmalonic-acid-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com